molecular formula C18H21N3O3S B2572068 (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 616210-90-3

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2572068
CAS RN: 616210-90-3
M. Wt: 359.44
InChI Key: CQTCJZIGNPYXLE-LFIBNONCSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazoles are a class of organic compounds that have been the subject of research due to their potential applications in organic synthesis .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions .


Molecular Structure Analysis

The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR [(1H–13C) HMBC, (1H–13C) HMQC] spectroscopic and X-ray crystallographic studies .


Chemical Reactions Analysis

The visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions afforded thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .

Scientific Research Applications

Synthesis and Chemical Transformation

  • The synthesis and transformation of similar compounds have been explored in various studies. For example, Kurasawa et al. (1988) detailed the transformation of 1,5-benzoxazepines into spirobenzoxazoles, which shares some structural similarities with the compound , indicating a potential for chemical transformations and syntheses involving similar structures (Kurasawa et al., 1988).

Antimicrobial Activities

  • Some 1,2,4-Triazole derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) found that these compounds showed good to moderate activities against various microorganisms (Bektaş et al., 2007).

Pharmaceutical Applications

  • Mohamed (2021) synthesized derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine, showcasing the potential of similar compounds in pharmaceutical applications. These compounds were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).

Corrosion Inhibition

  • Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their research indicates that similar thiazole derivatives could be potential candidates for industrial applications in corrosion inhibition (Hu et al., 2016).

Anticonvulsant Activity

  • The synthesis and evaluation of certain thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones for their anticonvulsant activity were documented by Vijaya Raj and Narayana (2006). This suggests that related compounds might have neurological applications (Vijaya Raj & Narayana, 2006).

Antioxidative Stress Effects

  • Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their effects on oxidative stress induced by ethanol in mice. This indicates the potential antioxidative properties of similar compounds (Aktay et al., 2005).

Anticancer Properties

  • Holota et al. (2021) explored thiazolo[3,2-b][1,2,4]triazole-6-ones for their anticancer properties. The study found that some of these compounds exhibit significant anticancer activities without causing toxicity to normal cells, suggesting a potential therapeutic application of similar compounds (Holota et al., 2021).

Mechanism of Action

Radical initiating and trapping experiments supported the free radical mechanism for the cyclization .

Future Directions

The research on thiazolo[3,2-b][1,2,4]triazoles is ongoing, and future directions may include exploring their potential applications in various fields, including organic synthesis .

properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-5-6-9-24-14-8-7-13(10-15(14)23-4-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCJZIGNPYXLE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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